Ihmt-trk-284
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
IHMT-TRK-284 is a potent, orally active type II tropomyosin receptor kinase (TRK) inhibitor. It has shown significant efficacy in inhibiting TRKA, TRKB, and TRKC, with IC50 values of 10.5 nM, 0.7 nM, and 2.6 nM, respectively . This compound has demonstrated good selectivity in the kinase group and exhibits promising antitumor effects in vivo .
准备方法
The synthesis of IHMT-TRK-284 involves a series of chemical reactions designed to achieve high selectivity and potency. The synthetic route typically includes the combination of various pharmacophore fragments through methods such as high-throughput screening and structure-based drug design . The specific reaction conditions and industrial production methods are proprietary and have not been fully disclosed in the available literature .
化学反应分析
IHMT-TRK-284 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
科学研究应用
IHMT-TRK-284 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of TRK kinases and their role in various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the effects of TRK inhibition on cell signaling and function.
作用机制
IHMT-TRK-284 exerts its effects by inhibiting the activity of TRK kinases. These kinases are involved in the phosphorylation and activation of downstream signaling pathways that regulate cell growth, differentiation, invasion, migration, and apoptosis . By inhibiting TRK kinases, this compound disrupts these signaling pathways, leading to the suppression of tumor growth and proliferation .
相似化合物的比较
IHMT-TRK-284 is unique in its high selectivity and potency against TRK kinases. Similar compounds include:
JND4135: Another type II TRK inhibitor that overcomes TRK mutant resistance, including xDFG mutations.
Larotrectinib: A first-generation TRK inhibitor approved for the treatment of cancers with TRK fusion proteins.
Entrectinib: Another first-generation TRK inhibitor with similar applications to larotrectinib.
This compound stands out due to its ability to overcome multiple resistance mutations and its promising preclinical antitumor efficacy .
属性
分子式 |
C25H27N7OS |
---|---|
分子量 |
473.6 g/mol |
IUPAC 名称 |
2-(4-methylpiperazin-1-yl)-N-[4-methyl-5-[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C25H27N7OS/c1-17-24(34-25(27-17)28-23(33)16-32-13-11-31(2)12-14-32)18-6-8-20-21(29-30-22(20)15-18)9-7-19-5-3-4-10-26-19/h3-10,15H,11-14,16H2,1-2H3,(H,29,30)(H,27,28,33)/b9-7+ |
InChI 键 |
CHLFFSKXUJQLQO-VQHVLOKHSA-N |
手性 SMILES |
CC1=C(SC(=N1)NC(=O)CN2CCN(CC2)C)C3=CC4=C(C=C3)C(=NN4)/C=C/C5=CC=CC=N5 |
规范 SMILES |
CC1=C(SC(=N1)NC(=O)CN2CCN(CC2)C)C3=CC4=C(C=C3)C(=NN4)C=CC5=CC=CC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。